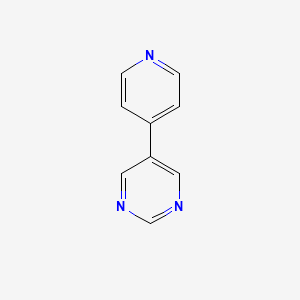

5-(Pyridin-4-yl)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

64858-30-6 |

|---|---|

Molecular Formula |

C9H7N3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

5-pyridin-4-ylpyrimidine |

InChI |

InChI=1S/C9H7N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h1-7H |

InChI Key |

JPNWPYSBKBYTFL-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CN=CN=C2 |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 5 Pyridin 4 Yl Pyrimidine

Strategies for the Construction of the Pyrimidine (B1678525) Core

The formation of the pyrimidine ring is a foundational step in heterocyclic chemistry, with several established strategies that can be adapted for the synthesis of 5-substituted pyrimidines. These methods typically involve the combination of a three-carbon component with a source of the N-C-N fragment, such as an amidine.

Cyclization Reactions Utilizing Appropriate Precursors

The most classical and widely used method for pyrimidine synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a molecule containing an N-C-N moiety (e.g., amidines, urea (B33335), or guanidine). bu.edu.eg To synthesize 5-(pyridin-4-yl)pyrimidine via this route, a key precursor would be a 1,3-bifunctional three-carbon fragment bearing the pyridin-4-yl group at the central carbon.

For instance, the reaction could theoretically proceed using a derivative of malonaldehyde or a β-ketoester substituted with a pyridin-4-yl group at the C-2 position. This substituted three-carbon unit would then undergo a cyclization reaction with a suitable amidine, such as formamidine, to yield the desired this compound. The reaction mechanism involves initial condensation followed by intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring.

Condensation Reactions (e.g., with Aldehydes or Ketones)

Condensation reactions provide a versatile platform for constructing polysubstituted pyrimidine rings. These reactions often build upon the core cyclization principle but may involve more complex starting materials or proceed through distinct intermediates. For example, a common approach involves the condensation of β-enaminones with amidines. mdpi.com

In the context of this compound, a synthetic strategy could involve a precursor such as an α,β-unsaturated ketone or aldehyde where the β-position is substituted with the pyridin-4-yl group. Reaction of such a Michael acceptor with an amidine could initiate a sequence of addition and cyclization steps to form the pyrimidine heterocycle.

Multi-Component Reactions for Pyrimidine Ring Formation

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials, offering significant advantages in terms of atom economy and operational simplicity. mdpi.comorganic-chemistry.org The Biginelli reaction and its variations are prominent examples of MCRs used for pyrimidine synthesis. nih.gov

A plausible MCR approach to this compound could involve the one-pot reaction of pyridine-4-carbaldehyde, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and a nitrogen source like urea or guanidine nitrate. researchgate.net While the classic Biginelli reaction yields dihydropyrimidones, modifications and subsequent aromatization steps can lead to the formation of fully aromatic pyrimidine rings. Another strategy involves the catalyzed reaction of ketones, orthoesters, and ammonium acetate to generate substituted pyrimidines. organic-chemistry.org Adapting this to use a ketone precursor bearing a pyridin-4-yl group could provide a direct route to the target molecule.

Approaches for Introducing the Pyridin-4-yl Moiety at the C-5 Position

An alternative and often more practical approach to the synthesis of this compound involves the functionalization of a pre-formed pyrimidine ring. This strategy relies on creating a carbon-carbon bond between the C-5 position of the pyrimidine and the C-4 position of the pyridine (B92270) ring.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a common reaction for functionalizing electron-deficient heterocyclic rings like pyrimidine. However, this reaction is predominantly effective at the C-2, C-4, and C-6 positions, which are activated by the ring nitrogen atoms. The C-5 position is electronically analogous to a meta-position and is not activated towards nucleophilic attack. Consequently, direct displacement of a leaving group (e.g., a halide) from the C-5 position of pyrimidine by a pyridin-4-yl nucleophile is generally not a viable synthetic route.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed cross-coupling)

Transition metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for forming C-C bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling is particularly prominent in this context. mdpi.comnih.gov This reaction typically involves the palladium-catalyzed coupling of a heteroaryl halide with a heteroaryl boronic acid. rsc.orgresearchgate.netmdpi.com

The synthesis of this compound can be efficiently achieved by the Suzuki coupling of 5-bromopyrimidine with pyridine-4-boronic acid. The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov Alternatively, nickel catalysts have also proven effective for coupling 5-bromopyrimidine with heterocyclic boronic acids. orgsyn.orgacs.org This approach is highly modular, allowing for the synthesis of a wide range of 5-aryl and 5-heteroaryl pyrimidines.

A representative example, analogous to the synthesis of this compound, is the nickel-catalyzed coupling of 5-bromopyrimidine with 3-furanylboronic acid. orgsyn.org This reaction highlights the typical conditions used for such transformations.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|---|---|

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5 mol%) | K₃PO₄ | tert-Amyl alcohol | 100 °C | 12 h | 5-(Furan-3-yl)pyrimidine | 86% |

Functionalization and Derivatization of the Pyrimidine and Pyridine Rings

The ability to introduce a variety of chemical functionalities onto the pyrimidine and pyridine rings of this compound is crucial for developing new derivatives with tailored properties. These modifications can influence the molecule's electronic properties, solubility, and biological activity.

The functionalization of the this compound scaffold can be achieved through several established synthetic methods. While specific studies on this exact molecule are limited, the reactivity of the individual pyrimidine and pyridine rings provides a strong indication of potential synthetic pathways.

The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions 2, 4, and 6. Conversely, electrophilic substitution is less facile but can occur at the 5-position, which is the most electron-rich carbon on the pyrimidine ring. However, in this compound, the 5-position is already substituted. Therefore, functionalization of the pyrimidine ring would likely proceed through other mechanisms, such as C-H activation or by starting with a pre-functionalized pyrimidine ring before the coupling reaction to form the biheteroaryl system.

The pyridine ring, also an electron-deficient heterocycle, is generally resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution is more common, especially with the presence of a good leaving group or under harsh reaction conditions. The Chichibabin reaction, for instance, allows for the direct amination of pyridines.

A powerful and widely used method for introducing aryl and heteroaryl groups, such as the pyridinyl group at the 5-position of a pyrimidine, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a halogenated pyrimidine (e.g., 5-bromopyrimidine) with a pyridineboronic acid. This approach is highly versatile and tolerates a wide range of functional groups on both coupling partners.

Table 1: Potential Functionalization Reactions on the this compound Scaffold (Hypothetical Examples)

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Aromatic Substitution | NaOMe, MeOH, reflux | 2-methoxy-5-(pyridin-4-yl)pyrimidine |

| Chichibabin Amination | NaNH₂, liquid NH₃ | 5-(2-aminopyridin-4-yl)pyrimidine |

| C-H Activation/Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br, base | 2-aryl-5-(pyridin-4-yl)pyrimidine |

Controlling the position of new substituents on the this compound core is a key challenge in the synthesis of its derivatives. The inherent electronic properties of the pyrimidine and pyridine rings dictate the regioselectivity of many reactions.

For the pyrimidine ring, nucleophilic substitution reactions on a di- or tri-substituted pyrimidine precursor can be highly regioselective. For instance, in 2,4-dichloropyrimidine, the chlorine at the 4-position is generally more reactive towards nucleophiles than the chlorine at the 2-position. This difference in reactivity can be exploited to sequentially introduce different substituents.

On the pyridine ring, electrophilic substitution, when forced, typically occurs at the 3- and 5-positions. However, direct C-H functionalization methodologies, often catalyzed by transition metals, have emerged as powerful tools for regioselective modifications at positions that are otherwise difficult to access. These reactions can be directed by the nitrogen atom of the pyridine ring or by other directing groups temporarily installed on the molecule.

For instance, a directed C-H activation approach could potentially be used to functionalize the pyridine ring at the positions ortho to the nitrogen. The regioselectivity of such reactions is often controlled by the formation of a stable metallacyclic intermediate.

Table 2: Regioselective Functionalization Strategies (Hypothetical Examples)

| Target Position | Strategy | Example Reaction |

| Pyrimidine C2 | Sequential Nucleophilic Substitution | Starting with 2,4-dichloro-5-bromopyrimidine, react with a nucleophile to substitute at C4, then a different nucleophile for C2, followed by Suzuki coupling at C5. |

| Pyridine C3 | Directed C-H Functionalization | Use of a directing group on the pyridine nitrogen to direct a palladium catalyst to the C-H bond at the 3-position for arylation. |

Advanced Synthetic Techniques

To improve efficiency, yield, and environmental footprint, modern synthetic methodologies are increasingly being applied to the synthesis of complex heterocyclic compounds like this compound.

Solid-phase synthesis offers a streamlined approach for the preparation of libraries of compounds by anchoring the starting material to a solid support (resin) and carrying out the reactions in a sequential manner. This technique simplifies purification, as excess reagents and byproducts are simply washed away.

Microwave-assisted synthesis has become a valuable tool in organic chemistry for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly shorter times compared to conventional heating. researchgate.netfoliamedica.bgacs.org

The Suzuki-Miyaura cross-coupling reaction to form the this compound core is particularly well-suited for microwave heating. Microwave irradiation can dramatically reduce the reaction times for these palladium-catalyzed couplings, often from hours to minutes. researchgate.net Similarly, nucleophilic aromatic substitution reactions to functionalize the pyrimidine ring can also be accelerated using microwave energy.

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Coupling (Illustrative)

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 6-24 hours | 10-30 minutes |

| Temperature | 80-120 °C | 100-150 °C |

| Typical Yield | Moderate to Good | Good to Excellent |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound and its derivatives, this can involve the use of more environmentally benign solvents, catalysts, and reaction conditions.

One-pot multicomponent reactions are a hallmark of green chemistry, as they combine several synthetic steps into a single operation, reducing waste and improving efficiency. While a direct one-pot synthesis for this compound is not well-documented, the development of such a process would be a significant advancement.

The use of water as a solvent, where possible, is another key aspect of green chemistry. Some cross-coupling reactions can be performed in aqueous media, reducing the reliance on volatile organic solvents. Furthermore, the development of reusable catalysts, for example, palladium nanoparticles or polymer-supported catalysts, can also contribute to a more sustainable synthetic route. rsc.org

Chemical Reactivity and Transformation Studies of this compound Analogues

The chemical reactivity of this compound and its analogues is a critical area of study, providing insights into their metabolic fate, potential for derivatization, and the synthesis of novel related compounds. The presence of two nitrogenous heterocyclic rings, a pyrimidine and a pyridine, imparts a unique electronic landscape that governs their susceptibility to various chemical transformations. This section explores key reactions such as oxidation, reduction, unusual metabolic pathways, and derivatization strategies that have been investigated for analogues of this compound.

Oxidation Reactions and Functional Group Introduction

The nitrogen atoms in the pyrimidine and pyridine rings of this compound analogues are susceptible to oxidation, a common metabolic pathway and a synthetic tool for functional group introduction. N-oxidation can significantly alter the electronic properties and biological activity of the parent molecule.

In a study on the biotransformation of β-secretase inhibitors that are structurally analogous to this compound, N-oxidation of both the pyridine and pyrimidine rings was identified as a major metabolic pathway. nih.gov This reaction is often mediated by cytochrome P450 enzymes, particularly CYP3A4. nih.gov The primary products of such oxidations are the corresponding N-oxides. For instance, in vitro studies with human liver microsomes revealed the formation of pyridine N-oxides and pyrimidine N-oxides.

Further oxidation can lead to the formation of 4-pyrimidone and pyrimidine-2,4-dione derivatives. nih.gov These transformations highlight the susceptibility of the pyrimidine ring to oxidative metabolism, which can lead to the introduction of carbonyl functionalities.

| Starting Material Analogue | Oxidizing System | Major Products | Reference |

| (S)-1-pyridin-4-yl-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine | Human Liver Microsomes (in vitro) | Pyridine N-oxide, Pyrimidine N-oxide, 4-Pyrimidone | nih.gov |

| AZD3839 | Human Liver Microsomes (in vitro) | Pyridine N-oxide, Pyrimidine N-oxide, 4-Pyrimidone | nih.gov |

This table showcases the oxidative metabolites identified for analogues of this compound.

Reduction Reactions and Ring Modifications

The reduction of the pyrimidine and pyridine rings in this compound analogues can lead to significant changes in their three-dimensional structure and chemical properties. These reactions can result in partially or fully saturated heterocyclic systems, which can exhibit different biological activities compared to their aromatic precursors.

While specific studies on the reduction of this compound itself are not extensively documented in the reviewed literature, the reduction of pyrimidine derivatives has been reported. For example, the reduction of pyrimidine-5-carboxylates and carboxamides using lithium aluminum hydride (LiAlH4) has been shown to yield dihydropyrimidine (B8664642) derivatives rather than the expected alcohols or amines from the reduction of the ester or amide group alone. This indicates that the pyrimidine ring is susceptible to hydride attack.

The presence of electron-withdrawing groups on the pyrimidine ring can influence its reducibility. For instance, the reduction of ethyl 2-methylthio-pyrimidine-5-carboxylate with LiAlH4 affords ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate as the main product. This highlights a preferential reduction of the pyrimidine ring over the ester functionality under these conditions.

| Substrate | Reducing Agent | Primary Product |

| Ethyl 2-methylthio-pyrimidine-5-carboxylate | LiAlH4 | Ethyl 2-methylthio-1,6-dihydropyrimidine-5-carboxylate |

| 2-Methylthio-pyrimidine-5-carboxamide | LiAlH4 | 2-Methylthio-1,6-dihydropyrimidine-5-carbonitrile |

This table illustrates the reduction of substituted pyrimidines, indicating the susceptibility of the pyrimidine ring to reduction.

Unusual Metabolic Pathways: Ring Opening and Contraction

Beyond simple oxidation and reduction, analogues of this compound can undergo more complex and unusual metabolic transformations. A notable example is the metabolic ring opening and subsequent contraction of the pyrimidine ring.

In the investigation of the biotransformation of the β-secretase inhibitor (S)-1-pyridin-4-yl-4-fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1H-isoindol-3-amine, an unusual metabolic pathway was discovered in vivo in rats. nih.gov This pathway involves the opening of the pyrimidine ring, followed by the elimination of a carbon atom and subsequent ring closure to form an imidazole ring. nih.gov This transformation results in a significant alteration of the core heterocyclic structure.

This ring contraction was a major metabolic pathway in rats for the aforementioned compound, accounting for a significant portion of the total metabolism. nih.gov Interestingly, this metabolic route was not observed in the in vitro studies, highlighting the importance of in vivo models for capturing the full metabolic profile of a compound. The formation of these imidazole-containing metabolites represents a fascinating and unexpected metabolic fate for a pyrimidine-containing compound.

Derivatization through Amidation and Other Linkage Formations

The functionalization of this compound analogues through the formation of amide, ether, and other linkages is a common strategy in medicinal chemistry to explore structure-activity relationships and to modulate the physicochemical properties of the molecule.

Amidation: The synthesis of amide derivatives of pyridinylpyrimidine compounds has been reported as a means to generate novel compounds with potential biological activities. For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were synthesized and evaluated as potential anti-cancer agents. nih.gov This demonstrates the utility of coupling carboxylic acid-containing building blocks with amino-functionalized pyridinylpyrimidine scaffolds to create new chemical entities. The formation of the amide bond is typically achieved using standard peptide coupling reagents.

Ether and Other Linkages: While specific examples of ether and ester linkages directly on the this compound core were not prominent in the reviewed literature, the general principles of forming such linkages with pyrimidine and pyridine rings are well-established. For instance, the Williamson ether synthesis can be applied to hydroxylated derivatives of pyridinylpyrimidines to introduce a variety of alkyl or aryl ether moieties. masterorganicchemistry.comyoutube.com This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Structure Activity Relationship Sar Studies of 5 Pyridin 4 Yl Pyrimidine and Its Derivatives

Influence of Substituent Patterns on Biological Activities

The biological activity of 5-(pyridin-4-yl)pyrimidine derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine (B1678525) and pyridine (B92270) rings. These modifications can impact the compound's potency, selectivity, and pharmacokinetic properties.

For instance, in the context of anticancer agents, substitutions on the pyrimidine ring have been shown to be critical. The introduction of a methyl group at the C-2 position of the pyrimidine ring is a common feature in many active compounds. Furthermore, the nature of the group at the C-2 and C-4 positions of the pyrimidine can dictate the compound's target and activity. In a series of pyrimidine-4-carboxamides designed as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, modifications at the R1, R2, and R3 positions of the pyrimidine scaffold led to significant variations in potency. acs.org

Substitutions on the pyridine ring also play a vital role. For example, in a study of pyrimidine-pyridine hybrids as anti-inflammatory agents, a trimethoxyphenyl group at the 4-position of the pyridine ring resulted in a potent compound. rsc.org The electronic properties of substituents are also a key factor. Electron-withdrawing groups, such as a trifluoromethyl group, can enhance metabolic stability. Conversely, electron-releasing groups on the pyrimidine skeleton have been shown to enhance anti-inflammatory activity. rsc.org

The following table summarizes the influence of various substituents on the biological activities of this compound derivatives based on findings from multiple studies.

| Substituent/Modification | Position | Observed Effect | Biological Target/Activity | Citation |

| Methyl group | C-2 of pyrimidine | Often present in active compounds | Anticancer | |

| Trifluoromethyl group | C-5 of pyrimidine | Decreased potency but increased selectivity | CDK9 Inhibition | cardiff.ac.uk |

| Chloro, Bromo, Methyl groups | C-5 of pyrimidine | Varied selectivity profiles due to electronic differences | CDK9 Inhibition | cardiff.ac.uk |

| 4-Pyridinyl group | - | Improved solubility and kinase inhibition | EGFR Assays | |

| Trimethoxyphenyl group | 4-position of pyridine | Potent anti-inflammatory activity | Anti-inflammatory | rsc.org |

| Electron-releasing groups | Pyrimidine skeleton | Enhanced anti-inflammatory activity | Anti-inflammatory | rsc.org |

Positional Effects of Pyridine Nitrogen and Other Heterocyclic Substituents

The position of the nitrogen atom within the pyridine ring of the 5-(pyridin-yl)pyrimidine scaffold is a critical determinant of biological activity. Isomeric variations, such as 5-(pyridin-2-yl)pyrimidine (B1312016) or 5-(pyridin-3-yl)pyrimidine, can lead to significant differences in potency and selectivity due to altered binding interactions with target proteins. acs.org

In a study on pyrimidine-4-carboxamides, replacing the pyrimidine ring with a pyridyl analog where the X2-nitrogen was removed resulted in a 10-fold drop in potency, suggesting this nitrogen is crucial for hydrogen bonding with the target protein. acs.org Conversely, removal of the X1-nitrogen did not have the same detrimental effect. acs.org The investigation of a pyrimidyl regioisomer also showed a significant decrease in potency, highlighting the optimal arrangement of the core scaffold. acs.org

Furthermore, the replacement of the pyridine ring with other heterocyclic systems can dramatically alter the biological profile of the compound. For instance, in the development of soluble guanylate cyclase (sGC) activators, the substitution of a benzene (B151609) ring with a 5-pyrimidinyl group resulted in good inhibitory activity, while other heterocyclic substitutions were less effective. nih.gov The introduction of more nitrogen atoms into the heterocyclic substituent, such as in a pyrazolopyridinyl pyrimidine, led to a slight increase in inhibitory activity against another target. nih.gov

The table below illustrates the impact of the pyridine nitrogen's position and the substitution with other heterocycles on biological activity.

| Structural Variation | Effect on Activity | Target/Context | Citation |

| Removal of X2-nitrogen from pyrimidine analog | 10-fold drop in potency | NAPE-PLD inhibition | acs.org |

| Pyrimidyl regioisomer | Significant decrease in potency | NAPE-PLD inhibition | acs.org |

| Replacement of benzene with 5-pyrimidinyl | Good inhibitory activity | sGC activation | nih.gov |

| Pyrazolopyridinyl pyrimidine substituent | Increased inhibitory activity | sGC activation | nih.gov |

| 1H-pyrazolo[4,3-c]pyridine core | More potent than indazole core | sGC activation | nih.gov |

Modulation of Molecular Conformation and Electronic Properties

The three-dimensional conformation and electronic landscape of this compound derivatives are pivotal to their biological function, governing how they interact with their molecular targets. The dihedral angle between the pyrimidine and pyridine rings, for example, can significantly influence binding affinity. Substituents can modulate this conformation, either by steric hindrance or by forming intramolecular hydrogen bonds that restrict rotational freedom. acs.org

In a series of pyrazolo[1,5-a]pyrimidine-based 5-HT6 receptor antagonists, the conformational flexibility was restricted by an intramolecular hydrogen bond, leading to high potency and selectivity. acs.org The size and shape of the molecule, described by gyration radii, also showed a clear trend where more compact molecules were more potent antagonists. acs.org

The electronic properties of the scaffold are also highly tunable through substitution. The introduction of electron-withdrawing or electron-donating groups alters the electron distribution across the molecule, which in turn affects its ability to form hydrogen bonds, engage in pi-stacking interactions, and participate in other non-covalent interactions with the target protein. cardiff.ac.uk For example, the substitution with a trifluoromethyl group, a strong electron-withdrawing group, at the C-5 position of the pyrimidine ring was explored to potentially improve hinge region binding in CDK9 inhibitors. cardiff.ac.uk While it led to increased selectivity, it resulted in a loss of potency compared to analogs with a methyl group at the same position. cardiff.ac.uk This highlights the delicate balance between steric and electronic effects in determining biological activity. cardiff.ac.uk

The following table details how molecular conformation and electronic properties are modulated and their resulting impact on biological activity.

| Modulation | Mechanism | Effect on Biological Activity | Compound Class/Target | Citation |

| Restricted conformational flexibility | Intramolecular hydrogen bond | High potency and selectivity | 5-HT6 Receptor Antagonists | acs.org |

| Molecular size and shape (gyration radii) | Compactness of the molecule | More potent antagonism | 5-HT6 Receptor Antagonists | acs.org |

| C-5 trifluoromethyl substitution (electron-withdrawing) | Altered electronic properties | Increased selectivity, decreased potency | CDK9 Inhibitors | cardiff.ac.uk |

| C-5 chloro, bromo, methyl substitution | Varied electronic properties | Different selectivity profiles | CDK9 Inhibitors | cardiff.ac.uk |

Rational Design Principles Derived from SAR Data

The wealth of data generated from SAR studies provides a foundation for the rational design of novel this compound derivatives with improved therapeutic profiles. By understanding which structural features are essential for activity and which can be modified to enhance properties like potency, selectivity, and metabolic stability, medicinal chemists can design new compounds with a higher probability of success. researchgate.netnih.gov

One key design principle is the use of "scaffold hopping," where the core pyrimidine-pyridine structure is maintained, but the peripheral substituents are varied to explore new chemical space and optimize interactions with the target. researchgate.net For instance, in the design of glycogen (B147801) synthase kinase-3 (GSK-3) inhibitors, the pyrimidine scaffold was identified as a promising starting point, and various derivatives were synthesized to improve potency. researchgate.net

Another principle is the strategic use of bioisosteric replacements. For example, replacing a hydrogen atom with a fluorine atom can improve metabolic stability without significantly altering the molecule's size or shape. The introduction of a trifluoromethyl group at a specific position was shown to enhance metabolic stability by reducing oxidation by cytochrome P450 enzymes.

Furthermore, SAR data can guide the design of compounds that exploit specific features of the target's binding site. In the development of CDK9 inhibitors, the structural differences between CDK2 and CDK9 were leveraged to rationally design inhibitors with improved selectivity for CDK9. cardiff.ac.uk The introduction of a methyl group at the C-5 position of the pyrimidine ring was found to be optimal for achieving this selectivity. cardiff.ac.uk

The table below outlines some of the rational design principles derived from SAR studies of this compound and its analogs.

| Design Principle | Application/Example | Desired Outcome | Citation |

| Scaffold Hopping | Varying peripheral substituents on the pyrimidine-pyridine core. | Explore new chemical space and optimize target interactions. | researchgate.net |

| Bioisosteric Replacement | Replacing hydrogen with fluorine or introducing a trifluoromethyl group. | Improve metabolic stability. | |

| Exploiting Binding Site Differences | Designing inhibitors based on structural differences between related kinases. | Enhance selectivity for the desired target. | cardiff.ac.uk |

| Optimizing Substituents for Selectivity | Introduction of a methyl group at the C-5 position of the pyrimidine ring. | Achieve selectivity for CDK9 over CDK2. | cardiff.ac.uk |

Computational Approaches in SAR Elucidation

Computational methods are increasingly integral to the elucidation of SAR for this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into how these compounds interact with their biological targets at a molecular level. nih.govresearchgate.netdergipark.org.tr

QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. dergipark.org.tr These models can then be used to predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.govchemrevlett.com For example, a 3D-QSAR study on pyrimidine derivatives as inhibitors of the σ1 receptor led to the design of new compounds with enhanced predicted efficacy. researchgate.net

Molecular docking is another powerful computational tool that predicts the preferred binding orientation of a ligand to its target protein. nih.gov This allows researchers to visualize the interactions between the compound and the amino acid residues in the binding pocket, providing a rationale for the observed SAR. researchgate.net For instance, docking studies of pyrimidine derivatives in the active site of the EGFR have helped to explain their inhibitory activity. researchgate.net

Molecular dynamics (MD) simulations can further refine the understanding of ligand-protein interactions by simulating the dynamic behavior of the complex over time. researchgate.net This can reveal important information about the stability of the binding mode and the role of conformational changes. researchgate.net

The following table summarizes the application of various computational approaches in the SAR elucidation of this compound derivatives.

| Computational Method | Application | Insights Gained | Citation |

| 3D-QSAR (CoMSIA) | Predicting the activity of pyrimidine-based σ1 receptor antagonists. | Identified key structural features for enhanced efficacy and guided the design of new compounds. | researchgate.net |

| Molecular Docking | Proposing the binding mode of a furo[2,3-d]pyrimidine (B11772683) derivative in the GSK-3β active site. | Rationalized the potent inhibitory activity observed. | researchgate.net |

| QSAR and Molecular Docking | Designing new pyrimidine derivatives as antimalarial agents against P. falciparum dihydrofolate reductase. | Identified key descriptors for activity and predicted interactions with the target protein. | dergipark.org.tr |

| ADMET Prediction | Evaluating the pharmacokinetic and toxicological properties of newly designed pyrimidine compounds. | Provided valuable information for further in vitro investigations. | researchgate.net |

| Molecular Dynamics (MD) Simulation | Confirming the binding stability of a newly designed HPPD inhibitor. | Validated the proposed binding mode and inhibitor stability. | researchgate.net |

Biological Activity and Molecular Mechanisms of 5 Pyridin 4 Yl Pyrimidine and Its Derivatives

Antimicrobial Activity Investigations

Derivatives of 5-(pyridin-4-yl)pyrimidine have demonstrated notable efficacy against various microbial pathogens, including bacteria and fungi.

Antibacterial Efficacy and Spectrum of Activity

Several studies have highlighted the potential of this compound derivatives as antibacterial agents. A series of 5-(pyridin-4-yl)-3-thioacetamide-1,2,4-triazoles were synthesized and evaluated for their antibacterial properties. researchgate.net Among the tested compounds, some showed notable activity against both Gram-positive and Gram-negative bacteria. For instance, compounds 4a and 4b were effective against Bacillus subtilis and Salmonella typhimurium with a Minimum Inhibitory Concentration (MIC) of 64 μg/mL, while compound 4o exhibited the same MIC against Escherichia coli. researchgate.net

In another study, novel dihydropyrimidine (B8664642) derivatives incorporating a this compound moiety were synthesized and tested for their antibacterial effects. nih.gov Compounds 6b and 6c demonstrated significant bactericidal effects against Escherichia coli, with MIC values of 1.95 and 0.97 µg/mL, respectively. nih.gov Compound 5a also showed strong activity against Enterococcus faecalis. nih.gov The mechanism of action for these compounds is believed to be the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication. nih.gov This was supported by molecular docking and dynamics simulations, as well as DNA gyrase inhibition assays where compounds 5a , 6b , and 6c prevented the supercoiling of DNA. nih.gov

Furthermore, pyrimidine (B1678525) derivatives have been widely recognized for their antibacterial potential, with some showing promising activity when compared to standard drugs like ciprofloxacin. ias.ac.in

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4a | Bacillus subtilis | 64 | researchgate.net |

| 4a | Salmonella typhimurium | 64 | researchgate.net |

| 4b | Bacillus subtilis | 64 | researchgate.net |

| 4b | Salmonella typhimurium | 64 | researchgate.net |

| 4o | Escherichia coli | 64 | researchgate.net |

| 6b | Escherichia coli | 1.95 | nih.gov |

| 6c | Escherichia coli | 0.97 | nih.gov |

| 5a | Enterococcus faecalis | Not specified | nih.gov |

Antifungal Efficacy and Spectrum of Activity

The antifungal properties of this compound derivatives have also been a subject of investigation. A series of novel pyrimidine derivatives containing a (pyridin-3-ylmethyl)thio and phenylamino (B1219803) moieties were synthesized and evaluated for their in vitro antifungal activities. tandfonline.com Compound 4a displayed high inhibition of 87.5% against Botrytis cinerea at a concentration of 100 µg/mL. tandfonline.com Additionally, compounds 4a , 4c , 4d , and 4h exhibited significant activities against Sclerotinia sclerotiorum, with inhibition rates ranging from 86.6% to 93.7% at the same concentration. tandfonline.com

In a different study, a series of 5-(pyridin-4-yl)-3-thioacetamide-1,2,4-triazoles were also tested for their antifungal activity against Candida tropicalis. researchgate.net Furthermore, novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines were synthesized and tested against two clinically important fungi, Candida albicans and Cryptococcus neoformans, with several compounds showing moderate activity. unr.edu.ar Another study reported that a pyrimidine salt, 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl ammonium-2,5-dichloro-4-hydroxy-3,6-dioxo-cyclohexa-1,4-dienolate , exhibited good antifungal activity with 56.4% inhibition against Fusarium oxysporum. nih.gov

Table 2: Antifungal Activity of Pyrimidine Derivatives

| Compound | Fungal Strain | Inhibition (%) | Concentration (µg/mL) | Reference |

|---|---|---|---|---|

| 4a | Botrytis cinerea | 87.5 | 100 | tandfonline.com |

| 4a | Sclerotinia sclerotiorum | 86.6 - 93.7 | 100 | tandfonline.com |

| 4c | Sclerotinia sclerotiorum | 86.6 - 93.7 | 100 | tandfonline.com |

| 4d | Sclerotinia sclerotiorum | 86.6 - 93.7 | 100 | tandfonline.com |

| 4h | Sclerotinia sclerotiorum | 86.6 - 93.7 | 100 | tandfonline.com |

| 4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl ammonium-2,5-dichloro-4-hydroxy-3,6-dioxo-cyclohexa-1,4-dienolate | Fusarium oxysporum | 56.4 | Not specified | nih.gov |

Antiviral Properties

Research into the antiviral properties of this compound derivatives has shown some potential. Pyrimidine derivatives, in general, are known to interfere with viral DNA or RNA synthesis, thereby inhibiting viral replication. ontosight.ai A study on 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which are structurally related to this compound, revealed that compounds with a cyclopropylamino group and an aminoindane moiety showed significant efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Specifically, compounds 7a , 7b , and 7f emerged as strong candidates for further investigation as antiviral agents against human coronaviruses. mdpi.com Another study on oxazolo[4,5-d]pyrimidine (B6598680) derivatives, however, did not show favorable antiviral effects against a panel of DNA viruses, with cytotoxicity being a major limitation for many of the synthesized compounds. arkat-usa.org

Antitumor Activity Studies

The investigation of this compound derivatives has revealed their significant potential in the field of oncology, with studies demonstrating their ability to inhibit cancer cell growth and induce various forms of cell death.

Inhibition of Cancer Cell Proliferation Across Diverse Cell Lines

Derivatives of this compound have shown broad-spectrum anti-proliferative activity against a variety of human cancer cell lines. For instance, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were synthesized, and several compounds, including 12c , 12g , 12i , 12n , and 12A , exhibited excellent vacuole-inducing activity and high pan-cytotoxicity against different cancer cell lines. tandfonline.comnih.gov Compound 12A , in particular, showed potent cytotoxicity with IC50 values below 6.0 µM against cancer cells like HeLa, HepG2, MDA-MB-231, and MCF-7, while being significantly less toxic to normal human cell lines. nih.gov

In another study, 4,7-disubstituted pyrimido[4,5-d]pyrimidines were evaluated for their anti-proliferative activity. mdpi.com Derivatives 7d and 7h were found to be effective against several hematological cancer types, with the aminoindane substituted compound 7d inhibiting the growth of all tested leukemia cell lines. mdpi.com Furthermore, some pyrimidine derivatives have been found to inhibit cancer cell growth by interfering with DNA synthesis. ontosight.ai

Table 3: Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 12A | HeLa, HepG2, MDA-MB-231, MCF-7 | < 6.0 | nih.gov |

| 7d | Leukemia cell lines | Not specified | mdpi.com |

| 7h | Hematological cancer cell lines | Not specified | mdpi.com |

Mechanisms of Cell Death Induction (e.g., Apoptosis, Methuosis, Vacuolization Effect)

A significant aspect of the antitumor activity of this compound derivatives is their ability to induce non-apoptotic forms of cell death, particularly methuosis. Methuosis is a type of cell death characterized by the accumulation of large, fluid-filled vacuoles in the cytoplasm, ultimately leading to cell rupture. ohiolink.edu

Several studies have focused on the induction of methuosis by these compounds. For example, the compound BAPT-27 , a 4-(((1H-indol-3-yl)methylene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, was found to induce methuosis and autophagy in colorectal cancer cells. ohiolink.edu The vacuolization effect in HCT-116 cells was reduced by treatment with bafilomycin A1, an inhibitor of vacuolar H+-ATPase, suggesting a mechanism involving the disruption of ion gradients across vacuolar membranes. ohiolink.edu

Similarly, the 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivative 12A was identified as a selective methuosis inducer. tandfonline.comnih.gov The vacuoles induced by 12A were found to originate from macropinosomes and were associated with endoplasmic reticulum (ER) stress. nih.gov The mechanism of cell death was linked to the activation of the MAPK/JNK signaling pathway, as evidenced by the increased levels of phosphorylated JNK and ERK1/2 in treated cancer cells. tandfonline.com This suggests that these compounds could be particularly effective against cancer cells that have developed resistance to apoptosis-inducing therapies. ohiolink.edu While apoptosis is a common mechanism of action for many anticancer drugs, the ability of this compound derivatives to induce alternative cell death pathways like methuosis represents a promising strategy to overcome drug resistance. ohiolink.eduijrpr.com

Efficacy Against Specific Cancer Types (e.g., Lung, Breast, Colon, Cervix, Glioblastoma)

Derivatives of this compound have demonstrated notable cytotoxic effects against a range of human cancer cell lines. Research has highlighted the potential of these compounds in treating some of the most prevalent and challenging cancers.

One study described three newly synthesized substances, with one in particular significantly reducing the replication of cell lines from triple-negative breast cancer, colon carcinoma, and glioblastoma. researchgate.net At higher concentrations, this compound was also shown to induce apoptosis in all three cell lines. researchgate.net

Further investigations into pyrimidine derivatives have shown broad-spectrum anticancer activity. A unique set of ten pyrimidine analogues were tested against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), A-549 (non-small cell lung cancer), Colo-205 (colon adenocarcinoma), and A2780 (ovarian cancer), with five of the derivatives showing encouraging results across all tested lines. uran.ua Similarly, certain thieno[3,2-d]pyrimidine (B1254671) and thienotriazolopyrimidine compounds exhibited strong anticancer effects, comparable to doxorubicin, against MCF-7, HeLa (cervical carcinoma), and HCT116 (colonic carcinoma) cells. uran.ua

Specifically, pyrimidine-5-carbonitrile compounds have been identified as potent agents. A series of these derivatives showed greater antiproliferative activity than the established EGFR inhibitor erlotinib (B232) when tested against colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549) cell lines. researchgate.net The anticancer potential of pyrimidine-pyrazole urea (B33335) derivatives was also evaluated against breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines, with some compounds showing more potent cytotoxicity than the standard drug Etoposide. uran.ua

Additionally, 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives have shown promise. One such compound significantly suppressed the growth of MDA-MB-231 breast cancer xenograft tumors in mice without obvious side effects. nuph.edu.ua

Table 1: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives

| Compound Class | Cancer Cell Line | Cancer Type | Result (IC₅₀) | Reference |

|---|---|---|---|---|

| Pyrimidine-pyrazole urea derivative | MCF-7 | Breast | <0.032 µM | uran.ua |

| Pyrimidine-pyrazole urea derivative | A549 | Lung | <0.01 µM | uran.ua |

| Pyrimidine-pyrazole urea derivative | Colo-205 | Colon | <0.083 µM | uran.ua |

| 2,4,5-substituted pyrimidine | BEL-7402 | Hepatocellular | <0.10 µM | uran.ua |

| Thiazolopyrimidine derivative | Various | Leukemia | - | ucl.ac.uk |

| Pyridine-thiazole hybrid | MCF-7 | Breast | 2.79 µM | acs.org |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Enzyme Inhibition and Target Modulation

The therapeutic effects of this compound derivatives are largely attributed to their ability to inhibit specific enzymes and modulate key biological targets involved in disease pathogenesis.

Protein Kinase Inhibition (e.g., EGFR, VEGFR-2, B-Raf, MEK, CDK2, CDK4, CDK6, CDK9, PI3Kδ, PI3Kα, Aurora Kinase)

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Pyrimidine-based compounds have been extensively studied as kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): Intensive research has led to the discovery of 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives as potent dual inhibitors of CDK6 and CDK9. nih.gov One compound, in particular, demonstrated balanced potency against both kinases and good selectivity over CDK2. nih.gov This dual inhibition leads to the suppression of downstream signaling, blocking cell cycle progression and inducing apoptosis in cancer cells. nih.gov The anticancer activity of certain thiazolopyrimidine derivatives has also been attributed to the inhibition of CDK enzymes, leading to apoptotic cell death. ucl.ac.uk

Epidermal Growth Factor Receptor (EGFR): A class of pyrimidine-5-carbonitrile compounds has been developed as ATP-mimicking EGFR tyrosine kinase inhibitors. researchgate.net Furthermore, a set of pyridine (B92270) and pyrimidine derivatives were evaluated for their inhibitory activity against both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the enzyme, which is often associated with acquired resistance to EGFR inhibitors. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Certain 2,4-disubstituted pyrimidine derivatives have been investigated as dual ligands for the estrogen receptor α (ERα) and VEGFR-2, a key mediator of angiogenesis. ucl.ac.uk

PI3K/mTOR Pathway: An orally bioavailable compound featuring a 5-(4,6-dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine structure acts as a pan-inhibitor of PI3K isoforms (α, β, γ, δ) and an inhibitor of mTOR. tandfonline.com This pathway is crucial for cell growth and survival, and its inhibition can lead to tumor cell apoptosis. tandfonline.com

Table 2: Protein Kinase Inhibition by Selected Pyrimidine Derivatives

| Compound Class | Target Kinase | Finding | Reference |

|---|---|---|---|

| 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine | CDK6 / CDK9 | Potent and selective dual inhibitors | nih.gov |

| Pyrimidine-5-carbonitrile | EGFR | Potent antiproliferative activity | researchgate.net |

| 2,4-disubstituted pyrimidine | VEGFR-2 | Inhibitory activity and angiogenesis inhibition | ucl.ac.uk |

| Pyridinyl-triazine derivative | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | Pan-PI3K and mTOR inhibitor | tandfonline.com |

Other Enzyme Inhibition (e.g., Bloom Helicase, TrmD, InhA, COX-1/COX-2)

Beyond protein kinases, these compounds target a variety of other enzymes implicated in cancer and inflammation.

Bloom Helicase (BLM): BLM is a DNA helicase involved in maintaining genome stability, and its inhibition can sensitize cancer cells to DNA-damaging agents. A high-throughput screening effort identified a hit molecule that was subsequently optimized to yield potent inhibitors. cuni.cz This led to the development of ML216, a derivative of 1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea, which demonstrates sub-micromolar inhibition of BLM. cuni.czmdpi.com Interestingly, while moving the pyridine nitrogen to the 3-position was tolerated, changing it to the 2-position or replacing the pyridine with a phenyl group resulted in a loss of activity. mdpi.com Replacing the thiadiazole core with a pyrimidine also led to an inactive compound. mdpi.com

tRNA-(N¹G37) methyltransferase (TrmD): TrmD is an essential enzyme in bacteria, making it an attractive target for new antibiotics. Molecular docking studies have suggested that pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid can inhibit the TrmD enzyme from P. aeruginosa. researchgate.netnuph.edu.ua Specifically, N-(pyridin-4-yl)-5,6,7,8-tetrahydro cuni.czbenzothieno[2,3-d]pyrimidine-4-carboxamide was found to possess a broad spectrum of antimicrobial activity. researchgate.net

Enoyl-Acyl Carrier Protein Reductase (InhA): InhA is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis and is the target of the frontline anti-tubercular drug isoniazid. N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amines, which are structurally related to isoniazid, have been synthesized and evaluated for their antimycobacterial activity. amanote.com Other pyrimidine-1,3,4-oxadiazole hybrids are also being investigated, with the pyrimidine ring serving as a pyridine isostere, mimicking the core of isoniazid. nih.gov

Cyclooxygenases (COX-1/COX-2): COX enzymes, particularly COX-2, are key mediators of inflammation and are also implicated in carcinogenesis. Several pyrimidine derivatives have been shown to be potent and selective inhibitors of COX-2. cuni.cz Some pyrimidine-pyridine hybrids demonstrated significant anti-inflammatory activity comparable to the standard drug celecoxib (B62257). Certain derivatives showed high selectivity towards COX-2 over COX-1, which is a desirable trait for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Table 3: Inhibition of Other Enzymes by Pyridine-Pyrimidine Derivatives

| Compound Class | Target Enzyme | Result (IC₅₀) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazol-2-yl-urea derivative (ML216) | Bloom Helicase | 1.2 µM | mdpi.com |

| Pyrimidine-pyridine hybrid | COX-1 | 3.7 µM | |

| Pyrimidine-pyridine hybrid | COX-2 | 0.39 µM | |

| Pyrimidine derivative (L1) | COX-2 | High selectivity vs. COX-1 | |

| Pyrimidine-5-carbonitrile derivative (3b) | COX-2 | 0.008 µM | |

| Pyrimidine-5-carbonitrile derivative (5b) | COX-2 | 0.004 µM | |

| Pyrimidine-5-carbonitrile derivative (5d) | COX-2 | 0.003 µM |

Molecular Interaction Analysis with Biological Targets (e.g., Active Site Binding)

Molecular docking studies have provided valuable insights into how these compounds interact with their biological targets at the molecular level. For instance, the docking of a potent anti-inflammatory pyrimidine derivative with the COX-2 enzyme revealed strong binding affinity (-9.0 kcal/mol) and the formation of three hydrogen bonds with key amino acid residues in the active site: SER A:415, GLN A:454, and HIS A:386. Similarly, molecular simulations of the dual CDK6/9 inhibitor showed that it bound directly to the target kinases, which was confirmed by subsequent biological assays. nih.gov These computational analyses are crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors.

Anti-inflammatory Activity

The pyrimidine nucleus is a well-established scaffold for anti-inflammatory agents. nih.gov The mechanism often involves the inhibition of key inflammatory mediators, including cyclooxygenase (COX) enzymes. cuni.cz

Derivatives of 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol (B7767146) have exhibited remarkable in vivo and in vitro anti-inflammatory activity. Studies on other pyrimidine analogs have identified compounds with potent COX-2 inhibition, with IC₅₀ values in the low micromolar and even nanomolar range. cuni.cz The anti-inflammatory effect of some derivatives has been shown to be comparable to that of established drugs like celecoxib and indomethacin. cuni.cz These findings underscore the potential of pyridine-pyrimidine compounds as a source of new anti-inflammatory drugs, potentially with improved selectivity and safety profiles.

Other Noteworthy Biological Activities

In addition to their anticancer and anti-inflammatory properties, pyrimidine derivatives have been associated with a wide array of other biological activities. These include:

Antimicrobial Activity: Various derivatives have shown activity against bacteria and fungi. This includes activity against Mycobacterium tuberculosis.

Antiviral Activity: Pyrimidine compounds have been investigated for activity against viruses such as HIV, Herpes Simplex Virus type-1 (HSV-1), and Hepatitis A virus (HAV). mdpi.comnih.gov More recently, some pyrazolopyridine derivatives have been synthesized and evaluated for their potential to inhibit the main protease of SARS-CoV-2.

Cardiovascular Effects: Certain pyrimidine derivatives have been reported to possess cardiovascular-related activities, including anti-arrhythmic properties. mdpi.com

Central Nervous System Activity: Some pyrimidine derivatives are used as anxiolytics.

Other Activities: Research has also pointed to potential applications as anti-fibrotic agents, anthelmintics, and serotonin (B10506) 5-HT6 receptor antagonists. mdpi.com

This broad spectrum of activity highlights the versatility of the this compound scaffold in medicinal chemistry and drug discovery.

Antileishmanial Properties

Derivatives of the pyrimidine scaffold have demonstrated notable activity against Leishmania parasites, the causative agents of leishmaniasis.

A series of pyrimido[5,4-d]pyrimidine-based compounds were synthesized and evaluated for their in vitro activity against Leishmania infantum. One compound, in particular, derivative 4c , emerged as a promising antileishmanial agent with an IC50 value of 3.13 μM and a selectivity index (SI) greater than 32. nih.gov This indicates a significant level of activity against the parasite with lower toxicity towards mammalian cells. nih.gov

Further studies on other pyrimidine derivatives have highlighted the importance of specific structural features for antileishmanial activity. For instance, the presence of a pyridine ring in conjunction with a furan (B31954) ring in certain thiourea-based pyrimidine derivatives showed good activity against both promastigote and amastigote forms of Leishmania major. rsc.org Specifically, compound 5a in this series, which incorporates a pyridine and a furan moiety, displayed an IC50 of 0.97 µM against L. major promastigotes and 8.50 µM against amastigotes. rsc.org In contrast, replacing the furan with a thiazole (B1198619) ring, as seen in compounds 5b and 5d , resulted in decreased activity. rsc.org

Another class of compounds, imidazo[1,2-a]pyrimidines, has also been investigated. Compound 14 from this series showed activity against L. amazonensis promastigotes with an IC50 of 46.10 μM, underscoring the potential of the 3-(1,1,3,3-tetramethylbutylamine) residue at the C3 position of the imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.gov

The mechanism of action for these compounds is believed to involve interaction with specific molecular targets within the parasite. While the exact mechanisms are still under investigation, the inhibition of essential enzymes or disruption of cellular processes are likely pathways.

Table 1: Antileishmanial Activity of this compound Derivatives

| Compound | Parasite Strain | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4c | L. infantum | 3.13 | >32 |

| 5a | L. major (promastigote) | 0.97 | - |

| 5a | L. major (amastigote) | 8.50 | - |

| 14 | L. amazonensis (promastigote) | 46.10 | - |

| 2l | L. amazonensis (promastigote) | 7.36 | >Miltefosine |

| 2l | L. infantum (promastigote) | 7.97 | >Miltefosine |

| 2m | L. amazonensis (promastigote) | 6.17 | >Miltefosine |

| 2m | L. infantum (promastigote) | 6.04 | >Miltefosine |

Anxiolytic Effects

Certain derivatives of pyrimidine have been identified as having anxiolytic (anti-anxiety) properties. One of the most well-known is Buspirone, which is used in the management of anxiety disorders. wjarr.com

Research into pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has led to the identification of ocinaplon (B1677094) as an anxiolytic agent. nih.gov Further investigation into this class of compounds revealed that 3-pyridylpyrazolo[1,5-a]pyrimidines are potent antagonists of the human corticotropin-releasing factor-1 (CRF1) receptor. acs.org The CRF system is a key regulator of the stress response, and its modulation is a target for anxiolytic drugs.

Compound 26h , a 3-pyridylpyrazolo[1,5-a]pyrimidine, demonstrated high binding affinity to the human CRF1 receptor with a Ki value of 3.5 nM. acs.org It acts as a functional antagonist, inhibiting CRF-stimulated cAMP production and ACTH release. acs.org This compound has shown efficacy in animal models of anxiety and has been advanced to clinical trials for major depression. acs.org

Another study on pyridofuro[3,2-d] pyrrolo[1,2-a] pyrimidines identified compound 118 as having good anxiolytic activity. researchgate.net These findings suggest that the pyrimidine scaffold can be effectively modified to produce potent anxiolytic agents that act through various mechanisms, including CRF1 receptor antagonism. acs.orgresearchgate.net

Table 2: Anxiolytic Activity of Pyrimidine Derivatives

| Compound | Target/Mechanism | Key Findings |

|---|---|---|

| Ocinaplon | Not specified in provided text | Identified as an anxiolytic agent. nih.gov |

| 26h | CRF1 Receptor Antagonist | Ki = 3.5 nM; effective in animal models. acs.org |

| 118 | Not specified in provided text | Showed good anxiolytic activity. researchgate.net |

Antihypertensive Activity

Derivatives of pyrimidine have been extensively studied for their potential as antihypertensive agents. A variety of structural modifications to the pyrimidine ring have yielded compounds with significant blood pressure-lowering effects.

One study focused on 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, which are related to the pyrimidine structure. nih.gov Compounds 3a , 3j , and 5a from this series were effective in reducing blood pressure in both spontaneously hypertensive and renal hypertensive rats. nih.gov Their mechanism of action was linked to alpha-adrenoceptor blocking effects in isolated rat aortas. nih.gov

Another series of 1,4-dihydro-5-pyrimidine carboxamides was designed and synthesized based on a pharmacophore model for antihypertensive activity. nih.gov Many of these compounds displayed a considerable decrease in blood pressure in rats, with thirteen compounds showing activity comparable to the standard drug nifedipine. nih.gov

Furthermore, a new series of pyrimidine derivatives based on a nifedipine-like structure was investigated. Compounds 5a and 5b from this series exhibited calcium channel blockade activity in rabbit aortae, leading to relaxation and a decrease in heart rate. researchgate.net Histopathological studies showed that compound 5b lowered blood pressure by activating the expression of endothelial nitric oxide synthase (eNOS) in the aorta. researchgate.net

Table 3: Antihypertensive Activity of Pyrimidine Derivatives

| Compound(s) | Mechanism of Action | Experimental Model | Key Findings |

|---|---|---|---|

| 3a, 3j, 5a | Alpha-adrenoceptor blockade | Hypertensive Rats | Effective at oral doses of 3 and 10 mg/kg. nih.gov |

| 1,4-dihydro-5-pyrimidine carboxamides | Not specified | Rats | 13 compounds showed activity comparable to nifedipine. nih.gov |

| 5a, 5b | Calcium channel blockade | Rabbit Aortae | Relaxation of 74.4% to 89.2%. researchgate.net |

| 5b | eNOS expression activation | Rat Aorta | Intense expression of eNOS immune staining. researchgate.net |

Antitrypanosomal Activity

The this compound scaffold has also been a foundation for the development of compounds with activity against Trypanosoma species, the parasites responsible for trypanosomiasis (sleeping sickness and Chagas disease).

A series of pyrimido[5,4-d]pyrimidines demonstrated low micromolar activity against Trypanosoma brucei. nih.gov The most active compound from this series, 4c , had an IC50 of 0.94 μM and a selectivity index greater than 107. nih.govacs.org Another compound, 5q , also showed high potency with an IC50 of 1.73 μM and a selectivity index greater than 58. acs.org

In a separate study, 4-phenyl-6-(pyridin-3-yl)pyrimidine derivatives were synthesized and evaluated. nih.gov The parent compound, 1 , exhibited an IC50 of 4.8 μM against T. b. rhodesiense. nih.gov Structural modifications, such as the introduction of a 3-bromophenyl group in derivative 6 , led to an increased antitrypanosomal effect with an IC50 of 2.0 μM. nih.gov

The mechanism of action for some pyrimidine derivatives against trypanosomes is thought to involve the inhibition of essential parasite enzymes like cruzain, a cysteine protease. researchgate.net Molecular docking studies have suggested that the pyrimidine core can interact with key residues in the active site of these enzymes. researchgate.net For instance, pyrimidine derivative 4b , while inactive in enzymatic assays, was highly active against T. cruzi with an IC50 of 3.1 µM and a remarkable selectivity index of 128. researchgate.net This suggests that other mechanisms of action may also be at play.

Table 4: Antitrypanosomal Activity of this compound Derivatives

| Compound | Parasite Strain | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 4c | T. brucei | 0.94 | >107 |

| 5q | T. brucei | 1.73 | >58 |

| 1 | T. b. rhodesiense | 4.8 | >20.8 |

| 6 | T. b. rhodesiense | 2.0 | >50 |

| 4b | T. cruzi | 3.1 | 128 |

Computational Chemistry and Theoretical Studies of 5 Pyridin 4 Yl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 5-(Pyridin-4-yl)pyrimidine and its derivatives.

Density Functional Theory (DFT) Applications for Molecular Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations, often at the B3LYP/6-311++G(d,p) or similar levels of theory, are employed to determine the most stable three-dimensional arrangement of its atoms, known as molecular geometry optimization. wjarr.comresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, a study on a derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, revealed a twisted conformation with a significant dihedral angle between the benzimidazole (B57391) and pyrimidine (B1678525) rings. iucr.org Such optimized geometries are crucial for accurately predicting other molecular properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. semanticscholar.org

For pyrimidine derivatives, the HOMO and LUMO distributions are analyzed to understand intramolecular charge transfer (ICT) processes. bohrium.com Studies on related pyrimidine compounds have shown that the HOMO is often located on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. researchgate.net The energy gap for pyrimidine derivatives has been calculated in various studies, with lower energy gaps suggesting higher reactivity. wjarr.comresearchgate.net For example, in a study of three pyrimidine derivatives, the HOMO-LUMO energy gaps ranged from 3.63 eV to 3.88 eV, indicating their potential for internal electron transfer. wjarr.com

| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2613 | -0.8844 | 5.3769 irjweb.com |

| 4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN) | Not Specified | Not Specified | 3.63 wjarr.com |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO) | Not Specified | Not Specified | 3.88 wjarr.com |

| 4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS) | Not Specified | Not Specified | 3.88 wjarr.com |

| N-(4-(4-Fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | -6.8093 | -1.8438 | 4.9655 rsc.org |

Dipole Moment Calculations and Charge Transfer Analysis

Natural Bond Orbital (NBO) analysis is another computational technique used to study charge transfer within a molecule. It investigates interactions between filled and vacant orbitals, providing insights into hyperconjugative interactions and intramolecular charge transfer (ICT). bohrium.comrsc.org In pyrimidine derivatives, NBO analysis has confirmed the occurrence of ICT processes. bohrium.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are rich or poor in electrons. The red-colored regions in an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while the blue regions represent positive potential and are prone to nucleophilic attack.

For pyrimidine derivatives, MEP maps have been used to identify reactive sites. bohrium.comukm.my The nitrogen atoms in the pyrimidine and pyridine (B92270) rings are typically regions of negative potential, making them likely sites for interactions with electrophiles. bohrium.comukm.my For example, in a study of a pyrimidine derivative, the oxygen atoms were identified as the most significant centers for interaction based on electrostatic potential. rsc.org

Molecular Modeling and Simulation

Beyond quantum chemical calculations, molecular modeling and simulation techniques are employed to study the interactions of this compound and its analogs with biological macromolecules.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (receptor). This method is widely used in drug discovery to understand the binding modes and affinities of potential drug candidates.

Derivatives of this compound have been the subject of molecular docking studies to investigate their potential as inhibitors of various enzymes. researchgate.netresearchgate.netrjptonline.orgmdpi.com These studies involve docking the pyrimidine derivatives into the active site of a target protein to predict binding energies and key interactions, such as hydrogen bonds and hydrophobic interactions. researchgate.net For instance, pyrimidine derivatives have been docked into the active sites of proteins like GlcN-6-P synthase and cyclooxygenases (COX-1 and COX-2). wjarr.comresearchgate.net The results of these studies can provide valuable insights into the structure-activity relationships of these compounds and guide the design of more potent inhibitors. nih.gov For example, docking studies of certain pyrimidine derivatives revealed their potential as selective COX-2 inhibitors. wjarr.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to understand the movement and conformational changes of molecules over time. For this compound, MD simulations provide crucial insights into its flexibility and how it interacts with biological targets such as proteins. These simulations model the molecule's dynamic behavior, which is essential for its function. dntb.gov.ua

When bound to a protein, the compound's dynamic behavior is further analyzed by the root mean square fluctuation (RMSF), which identifies the flexibility of specific parts of the molecule. MD simulations on similar pyrido[3,4-d]pyrimidine (B3350098) inhibitors have been used to validate docking results and understand the stability of the complex in a simulated physiological environment. dntb.gov.ua These studies are critical for predicting how the molecule will behave in a biological system and for designing more potent and selective inhibitors.

Prediction of Pharmacologically Relevant Properties

Computational methods are instrumental in the early stages of drug discovery for predicting the pharmacological potential of a compound, saving both time and resources.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Methodologies

In silico ADME prediction is a critical step in evaluating the drug-likeness of a molecule. These computational models predict how a compound will be absorbed, distributed, metabolised, and excreted by the body. A key guideline used in this process is Lipinski's "Rule of Five," which suggests that most orally active drugs have a molecular weight under 500, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. sifisheriessciences.comresearchgate.net

Online tools like SwissADME are frequently used to calculate these properties for pyrimidine derivatives. iipseries.orgsemanticscholar.orgmdpi.comdergipark.org.tr For compounds structurally similar to this compound, these predictions are vital. For example, studies on various pyridine and pyrimidine derivatives have shown that these molecules generally exhibit good oral bioavailability and gastrointestinal absorption with no violations of Lipinski's rule. mdpi.comjocpr.comfrontiersin.org Such computational screening helps to identify candidates with favorable pharmacokinetic profiles early in the drug development pipeline. idaampublications.in

Table 1: Predicted ADME and Physicochemical Properties for this compound and Related Derivatives

| Property | This compound (Predicted) | Pyridine/Pyrimidine Derivative Example 1 mdpi.com | Pyridine/Pyrimidine Derivative Example 2 nih.gov | Guideline (Lipinski's Rule) |

|---|---|---|---|---|

| Molecular Weight ( g/mol ) | ~157.16 | ≤ 500 | ≤ 500 | ≤ 500 |

| MLogP | ~1.5 | ≤ 4.15 | ~1.0 - 1.7 | ≤ 5 |

| H-Bond Acceptors | 3 | ≤ 10 | ~5 | ≤ 10 |

| H-Bond Donors | 0 | ≤ 5 | ~1 | ≤ 5 |

| TPSA (Ų) | ~42.2 | < 140 | ~122.85 | N/A |

| GI Absorption | High | High | High | N/A |

| BBB Permeant | Yes | Yes/No | N/A | N/A |

Note: Values for this compound are estimated based on its structure and data from similar compounds. TPSA (Topological Polar Surface Area), GI (Gastrointestinal), BBB (Blood-Brain Barrier).

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The biological activity of this compound is fundamentally governed by its interactions with target macromolecules. Computational techniques like molecular docking and Density Functional Theory (DFT) are used to analyze these non-covalent interactions in detail.

Hydrogen Bonding: The nitrogen atoms in both the pyridine and pyrimidine rings are key hydrogen bond acceptors. nih.gov Molecular docking studies on analogous compounds, such as 6-methyl-4-(pyridin-4-yl)-tetrahydropyrimidine derivatives, show these nitrogen atoms forming crucial hydrogen bonds with amino acid residues in the binding pockets of target proteins. researchgate.net These interactions are often critical for the stability and affinity of the ligand-receptor complex. mdpi.com

Table 2: Summary of Potential Intermolecular Interactions for this compound

| Interaction Type | Molecular Moiety Involved | Potential Interacting Partner (in Proteins) |

|---|---|---|

| Hydrogen Bond (Acceptor) | Pyrimidine Ring Nitrogens (N1, N3) | Amino acid residues with H-bond donor groups (e.g., Ser, Thr, Lys) |

| Hydrogen Bond (Acceptor) | Pyridine Ring Nitrogen (N1') | Amino acid residues with H-bond donor groups (e.g., Ser, Thr, Lys) |

| π-π Stacking | Pyrimidine Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

| π-π Stacking | Pyridine Ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |

Theoretical Investigation of Solvent Effects on Electronic Properties

The chemical environment, particularly the solvent, can significantly influence the electronic properties of a molecule. Theoretical studies using methods like Time-Dependent Density Functional Theory (TD-DFT) combined with solvent models, such as the Polarizable Continuum Model (PCM), are employed to understand these effects. mdpi.comjchemrev.com

For pyrimidine and its derivatives, research has shown that the solvent polarity can alter the molecule's electronic structure and spectroscopic properties, a phenomenon known as solvatochromism. nih.govunipi.it Increasing solvent polarity can lead to a shift in the UV-Vis absorption bands. nih.gov Computational studies on pyrimidine in various solvents have demonstrated that while non-protic solvents can be modeled effectively with continuum models, protic solvents like water often require the inclusion of explicit solvent molecules to accurately capture the effects of specific hydrogen bonds. unipi.itacs.org These interactions can induce geometric distortions and alter the molecular dipole moment. nih.gov For instance, a theoretical study on a complex pyrimidine derivative showed that the dipole moment was lowest in the gas phase and increased in the presence of a water solvent, indicating significant solvent-solute interaction. tandfonline.com These computational investigations are crucial for predicting how this compound will behave in different experimental and biological media. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4,6-disubstituted pyrimidine derivatives |

| Pyrido[3,4-d]pyrimidine |

| 6-methyl-4-(pyridin-4-yl)-tetrahydropyrimidine |

| 5-fluorouracil |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Serine |

| Threonine |

| Lysine |

| Valine |

| Leucine |

Spectroscopic Characterization Methodologies in Research

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like 5-(Pyridin-4-yl)pyrimidine, UV-Vis spectra typically reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The conjugation between the pyridine (B92270) and pyrimidine (B1678525) rings is expected to influence the position and intensity of these absorptions significantly.

Research on related 5-arylated pyrimidine derivatives has provided insights into their electronic absorption properties. For instance, a study involving Suzuki-Miyaura coupling to synthesize various 5-arylpyrimidines reported their experimental absorption maxima (λ_max_) in methanol. bohrium.com The λ_max_ values for these compounds ranged from 233 nm to 301 nm, depending on the nature of the aryl substituent. bohrium.com Another investigation on a different pyrimidine derivative recorded a λ_max_ at 275 nm. nih.gov These findings suggest that this compound would likely exhibit strong absorption in the UV region, with specific wavelengths being sensitive to the solvent environment and any potential protonation of the nitrogen atoms.

Theoretical calculations using methods like Density Functional Theory (DFT) often complement experimental UV-Vis data, helping to assign the observed electronic transitions to specific molecular orbitals. bohrium.com

Table 1: UV-Vis Absorption Maxima for Selected 5-Aryl Pyrimidine Derivatives in Methanol

| Compound | λmax (nm) | Reference |

|---|---|---|

| 5-([1,1'-biphenyl]-4-yl)pyrimidine | 260 | bohrium.com |

| 5-(4-(methylsulfanyl)phenyl)pyrimidine | 301 | bohrium.com |

| 5-(4-(trifluoromethoxy)phenyl)pyrimidine | 248 | bohrium.com |

| 5-(2,3-dichlorophenyl)pyrimidine | 233 | bohrium.com |

| 6-Bromo-3-(6-(2,6-dichlorophenyl)-2-(morpolinomethylamino) pyrimidine4-yl) -2H-chromen-2-one | 275 | nih.gov |

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) analysis allows for the unambiguous determination of a molecule's solid-state structure. While specific crystallographic data for the parent this compound is not widely published, extensive research on its derivatives illustrates the power of this technique.